Acyclovir
Overview
Description
Molecular Structure Analysis
Acyclovir is a guanine nucleoside analogue . Its molecular formula is C8H11N5O3 . The structure of acyclovir (9-((2-hydroxyethoxy)methyl)guanine) is illustrated in the referenced paper .Physical And Chemical Properties Analysis
Acyclovir has a molecular weight of 225.2 . It is soluble in DMSO at concentrations greater than 50 mg/mL .Scientific Research Applications
Effectiveness in Combination Therapy
Acyclovir, when used in combination with other antiviral drugs like Ribavirin, has been found more effective than certain Interferon drugs in treating Herpes simplex virus type 1 (Ding et al., 2013).
Resistance Patterns in Various Populations
Studies have shown a prevalence of resistance to Acyclovir in about 0.1 to 0.6% of immunocompetent individuals and approximately 6% in treated immunocompromised individuals (Christophers et al., 1998). Acyclovir-resistant genital herpes in immunocompetent patients has also been documented (Kost et al., 1993).
Species Differences in Metabolism and Disposition
The metabolism and elimination of Acyclovir show significant species differences, with gastrointestinal absorption being adequate in some animals like dogs and mice, but less than 20% in rats and primates. The extent of biotransformation also varies among species (de Miranda & Good, 1992).
Safety and Efficacy
Acyclovir has been recognized as a safe and effective treatment for various herpes infections, including genital herpes and herpes encephalitis. It is generally well-tolerated, with the major adverse effect being transient serum creatinine elevations during high-dose intravenous use (Dorsky & Crumpacker, 1987).
Inhibition of HIV Replication
Acyclovir has been observed to directly inhibit HIV infection and alter disease course in patients coinfected with HSV and HIV. However, there is a concern regarding the selection of resistant mutants under Acyclovir monotherapy in such cases (McMahon et al., 2008).
Topical Formulation Innovations
Efforts have been made to improve the water solubility and bioavailability of Acyclovir through novel formulations like polypseudorotaxanes with cyclodextrins, which enhance its antiviral performance (Di Donato et al., 2020).
Environmental Concerns
The presence of Acyclovir in the aquatic environment and its potential ecotoxicological effects have been a subject of study, emphasizing the need for efficient removal techniques and further research on its environmental impact (Gupta et al., 2021).
Bioavailability Enhancement
Self-microemulsifying drug delivery systems have been developed for oral bioavailability enhancement of Acyclovir, demonstrating a significant increase in absorption compared to the pure drug solution (Patel & Sawant, 2007).
Safety And Hazards
Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . Side effects may include nausea, diarrhea, headache, or vomiting . Serious side effects include dizziness, drowsiness, signs of kidney problems, mental/mood changes, shaky/unsteady movement, unusual tiredness, fast heartbeat, easy bruising/bleeding, new fever, bloody/dark urine, severe stomach/abdominal pain, yellowing eyes/skin .
properties
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Record name | aciclovir | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aciclovir | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022556 | |
Record name | Acyclovir | |
Source | EPA DSSTox | |
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Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L | |
Record name | Acyclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00787 | |
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Record name | ACYCLOVIR | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it., Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA., Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase., The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug. | |
Record name | Acyclovir | |
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Product Name |
Acyclovir | |
Color/Form |
Crystals from methanol, Crystals from ethanol, White, crystalline powder | |
CAS RN |
59277-89-3 | |
Record name | Acyclovir | |
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Record name | Acyclovir | |
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Record name | Acyclovir | |
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Record name | Aciclovir | |
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Record name | ACYCLOVIR | |
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Record name | Aciclovir | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
256.5-257 °C, MP: Decomposes, 256.5 - 257 °C | |
Record name | Acyclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00787 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |
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Record name | Aciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Citations
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